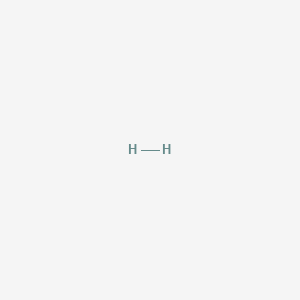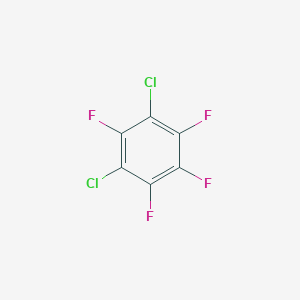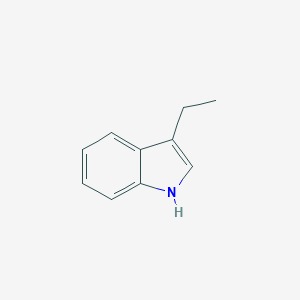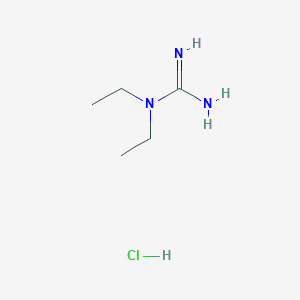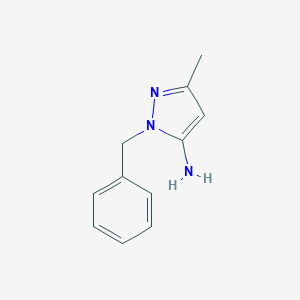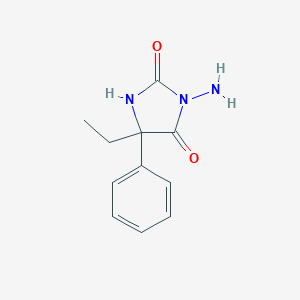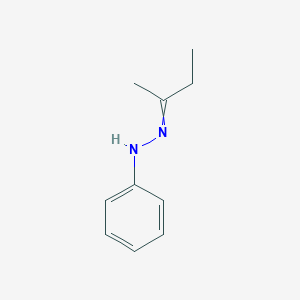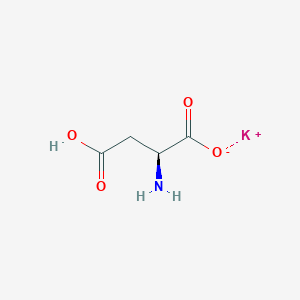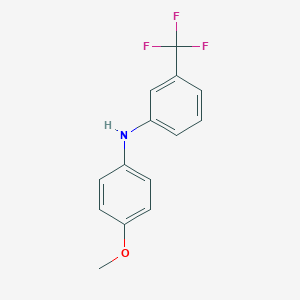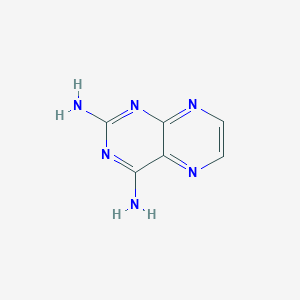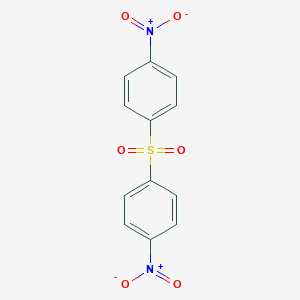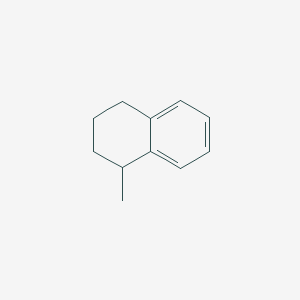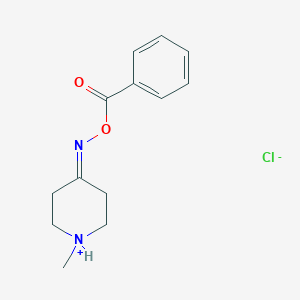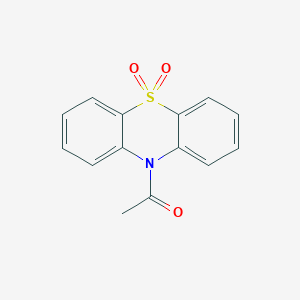
Sodium chloroplatinate
Descripción general
Descripción
Sodium chloroplatinate, also known as sodium hexachloroplatinate, is an inorganic compound with the formula Na2[PtCl6]. It consists of the sodium cation and the hexachloroplatinate anion . It is often used as an intermediate in the preparation of Pt complexes .
Synthesis Analysis
Sodium hexachloroplatinate is obtained as an intermediate in the preparation of Pt complexes. The process often starts with the dissolution of platinum in aqua regia, giving hexachloroplatinic acid, which is then reacted with sodium chloride and evaporated, leaving the salt behind .Molecular Structure Analysis
The molecular structure of sodium chloroplatinate involves a 1:1 ratio of sodium and chloride ions . The independent parameters under the control of the analysts are: selection of the buffer (its pH and ion strength), applied voltage, temperature and dimensions of the capillary, and additives to the background electrolyte .Chemical Reactions Analysis
Sodium hexachloroplatinate is involved in various chemical reactions. For instance, it can be converted back to platinum metal via conversion to the ammonium salt followed by thermal decomposition . This compound also reacts with a base, such as sodium hydroxide, producing [Pt(OH)6]−2 ion .Physical And Chemical Properties Analysis
Sodium chloroplatinate is an orange crystalline solid with a density of 2.5 g/cm³. It is soluble in water and has a melting point of 110 °C .Aplicaciones Científicas De Investigación
Agricultural Applications : Sodium chlorate, a related compound, has been utilized in agriculture as an herbicide and food preservative. It has also been proposed for use against enterobacteria in food animal production (Smith, Oliver, Taylor, & Anderson, 2012).
Water Treatment : Sodium hypochlorite, another related compound, is used for disinfecting drinking water and in hospital wastewater treatment. It's effective in reducing waterborne diseases and controlling pathogenic microorganisms (Clasen & Edmondson, 2006); (Emmanuel et al., 2004).
Toxicological Effects : Sodium chlorate, when used as a herbicide and disinfectant, can generate reactive oxygen species and induce oxidative damage in human erythrocytes, suggesting a potential risk factor in its applications (Ali, Ahmad, & Mahmood, 2016).
Environmental Impact : Research on sodium chlorate and sodium hypochlorite highlights their potential impact on the environment, including aquatic organisms and water quality. These studies underscore the need for careful management of such chemicals in various applications (Yuan et al., 2011).
Medical and Dental Applications : Sodium hypochlorite is widely used in endodontics as a root canal irrigant. Studies have evaluated its effectiveness and interaction with other substances in dental procedures (Zou, Shen, Li, & Haapasalo, 2010).
Propiedades
IUPAC Name |
disodium;hexachloroplatinum(2-);tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.4H2O.Pt/h6*1H;;;4*1H2;/q;;;;;;2*+1;;;;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFMUXMQKXOCE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8Na2O4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium;hexachloroplatinum(2-);tetrahydrate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



